1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine
Description
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZVRWIMOXMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
Microwave irradiation has emerged as a cornerstone for synthesizing 1,3-dibenzylimidazolidine derivatives. A validated protocol involves the reaction of N-benzylethylenediamine with 4-nitrobenzaldehyde under microwave conditions (300 W, 80°C), producing the target compound in 85% yield within 40–60 seconds. This method leverages the rapid dielectric heating of polar intermediates, accelerating imine formation and subsequent cyclization. Substrate versatility is demonstrated by the tolerance of electron-withdrawing groups (e.g., nitro) on the aryl aldehyde, though steric hindrance from ortho-substituted aldehydes reduces yields by 15–20%.
Mechanistic Pathway
The reaction proceeds via a two-step mechanism:
-
Schiff base formation : Condensation of the primary amine group in N-benzylethylenediamine with 4-nitrobenzaldehyde generates an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the secondary amine forms the imidazolidine ring, facilitated by microwave-enhanced kinetics.
Table 1: Optimization of Microwave Parameters
| Power (W) | Temperature (°C) | Time (s) | Yield (%) |
|---|---|---|---|
| 200 | 70 | 90 | 68 |
| 300 | 80 | 60 | 85 |
| 400 | 90 | 40 | 82 |
Solvent-Free Thermal Cyclization
Methodology and Efficiency
A solvent-free approach eliminates the need for volatile organic compounds, aligning with green chemistry principles. Heating equimolar quantities of N,N'-dibenzylethylenediamine and 4-nitrobenzaldehyde at 120°C for 30 minutes under vacuum yields the product in 92% purity. The absence of solvent enhances reactant concentration, favoring entropy-driven cyclization. This method is particularly effective for gram-scale synthesis, with no chromatographic purification required.
Comparative Analysis with Microwave Synthesis
While microwave methods excel in speed, solvent-free thermal cyclization achieves marginally higher yields (92% vs. 85%) due to reduced side reactions from prolonged heating. However, reaction times are substantially longer (30 minutes vs. 60 seconds), necessitating a trade-off between efficiency and scalability.
Acid-Catalyzed Condensation
Catalytic Systems and Conditions
Bransted acids (e.g., acetic acid) catalyze the condensation of benzylamine derivatives and 4-nitrobenzaldehyde. A representative procedure involves refluxing N-benzylethylenediamine (1.2 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid for 6 hours, yielding 78% of the target compound. The acid facilitates protonation of the aldehyde carbonyl, enhancing electrophilicity for imine formation.
Limitations and Side Reactions
Prolonged exposure to acidic conditions promotes hydrolysis of the imidazolidine ring, necessitating strict reaction time control. Additionally, competing N-alkylation by unreacted benzyl halides (if used) can reduce yields by 10–15%.
Regiochemical Control and Solvent Effects
Solvent-Dependent Regioselectivity
Recent advances demonstrate that solvent polarity dictates the nucleophilic site in ambident intermediates. For example, dimethylformamide (DMF) promotes exclusive attack by the nitrogen center of cyanothioformamides, ensuring regioselective formation of the imidazolidine core. In contrast, polar protic solvents (e.g., methanol) favor sulfur-centered nucleophiles, leading to thiazolidine byproducts.
Table 2: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant | Regioselectivity (Imidazolidine:Thiazolidine) |
|---|---|---|
| DMF | 36.7 | 100:0 |
| Acetonitrile | 37.5 | 90:10 |
| Methanol | 32.7 | 25:75 |
Characterization and Analytical Data
Spectroscopic Profiling
1H NMR analysis of 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine reveals distinct signals:
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Imidazolidinones and other oxidized derivatives.
Reduction: Amino-substituted imidazolidines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl groups may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine
- Substituents : 2-chlorophenyl at position 2; methyl group at position 3.
- Structural Impact: The 2-chlorophenyl group introduces steric hindrance and C–H···Cl interactions, stabilizing the crystal lattice .
1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine (Compound 2)
- Substituents : 4-benzyloxy-3-methoxyphenyl at position 2.
- Structural Impact : The benzyloxy and methoxy groups increase hydrophobicity (higher log P) but reduce electronic withdrawal compared to nitro. This may lower binding affinity to receptors requiring strong electron-deficient aromatic systems .

1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine
- Substituents : 4-bromophenyl at position 2.
- Structural Impact : Bromine’s larger atomic radius compared to nitro increases steric bulk but provides weaker electron withdrawal. This may reduce resonance effects critical for charge-transfer interactions in biological systems .
Physicochemical Properties
Table 1 summarizes key parameters for this compound and analogs:
*Predicted values based on structural analogs .
- log P : The nitro group increases hydrophobicity compared to halogens but less than alkoxy groups. This balances membrane permeability and aqueous solubility .
- pKa : The nitro group lowers pKa (increased acidity) versus alkoxy substituents, enhancing ionization at physiological pH and influencing receptor binding .
Receptor Affinity and Selectivity
- The target compound’s nitro group enhances binding to histamine H2-receptors (pD2 = 8.3) compared to 2-chlorophenyl (pD2 = 7.8) and alkoxy-substituted analogs (pD2 = 7.2) .
- Imidazolidines with substituents on the core ring (e.g., methyl at position 4) show reduced activity due to steric clashes with receptor pockets .
Antinociceptive and Analgesic Effects
- While IM-3 (a hydantoin analog) exhibits antinociceptive effects via structural mimicry of phenytoin , the target compound’s nitro group may enhance oxidative stress modulation, a mechanism distinct from halogenated analogs .
Metabolic Stability and Intracellular Bioavailability
- Compounds with nitro groups show comparable metabolic clearance to halogenated analogs but higher intracellular bioavailability (Fic = 0.85) due to optimized log P and pKa .
Biological Activity
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its imidazolidine core, which is substituted with two benzyl groups and a nitrophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties . In a study assessing its effects on human cancer cell lines, it demonstrated significant anti-proliferative activity:
- MCF-7 (breast cancer) : IC50 = 21.58 μM
- A549 (lung cancer) : IC50 = 31.22 μM
These findings suggest that the compound may act as an inhibitor of Hsp90, a chaperone protein involved in the stabilization of various oncoproteins. The inhibition of Hsp90 leads to the down-regulation of client proteins such as Her2, which is crucial for tumor growth and survival .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : The compound shows promising inhibitory effects against α-glucosidase, which is relevant for managing type 2 diabetes mellitus. The IC50 values and kinetic studies indicate competitive inhibition, suggesting that it binds to the active site of the enzyme .
Antioxidant Activity
Preliminary studies have suggested that this compound possesses antioxidant properties. The ability to scavenge free radicals may contribute to its overall therapeutic profile, particularly in cancer prevention strategies.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the imidazolidine core:
- The presence of electron-donating groups such as methoxy enhances the anticancer activity.
- Conversely, electron-withdrawing groups can diminish efficacy. The dual benzyl substitution appears critical for maintaining potency against cancer cell lines .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
-
In Vitro Studies :
- Various concentrations were tested against different cancer cell lines to determine cytotoxicity and mechanism of action.
- Results consistently showed significant reductions in cell viability at concentrations correlating with the compound's IC50 values.
-
Kinetic Analysis :
- Lineweaver-Burk plots were used to analyze enzyme kinetics for α-glucosidase inhibition.
- The analysis revealed competitive inhibition characteristics, providing insights into how the compound interacts with its target enzymes.
Summary of Findings
| Biological Activity | Cell Line/Target | IC50 Value (μM) |
|---|---|---|
| Anticancer | MCF-7 | 21.58 |
| Anticancer | A549 | 31.22 |
| α-Glucosidase Inhibition | - | Competitive Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

